(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
CAS No.:
Cat. No.: VC18308987
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrO3 |
|---|---|
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | [(3S)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
| Standard InChI | InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2/t6-/m0/s1 |
| Standard InChI Key | KZCAZKFODKADRN-LURJTMIESA-N |
| Isomeric SMILES | C1[C@@H](OC2=C(O1)C=CC=C2Br)CO |
| Canonical SMILES | C1C(OC2=C(O1)C=CC=C2Br)CO |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a 2,3-dihydrobenzo[b] dioxin core with a bromine atom at the 8-position and a hydroxymethyl group at the 2-position. The (S)-configuration at the chiral center is critical for its stereochemical identity .
Key structural features:
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Benzodioxane ring: A fused bicyclic system with oxygen atoms at positions 1 and 4.
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Bromine substitution: Positioned at C8, influencing electronic and steric properties.
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Hydroxymethyl group: Provides a site for oxidation or functionalization .
IUPAC Name:
[(3S)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol.
Stereochemical Data:
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InChIKey: KZCAZKFODKADRN-LURJTMIESA-N.
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Isomeric SMILES: C1C@@HCO.
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via enantioselective methods to achieve the (S)-configuration. A representative pathway involves:
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Asymmetric C-O Coupling: Utilizing photoredox/nickel dual catalysis for desymmetric coupling of diols with aryl halides .
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Epoxide Ring-Opening: Reaction of (S)-glycidyl tosylate with brominated phenols under basic conditions, followed by cyclization .
Example Protocol:
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Starting Material: 2,3-Dihydroxybenzoic acid.
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Esterification: Methylation using sulfuric acid in methanol .
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Bromination: Electrophilic substitution with Br₂/FeBr₃ at the 8-position.
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Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer .
Yield: 72–81% in optimized conditions .
Physicochemical Properties
Physical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.07 g/mol | |
| Density | 1.6 g/cm³ | |
| Boiling Point | Not reported | – |
| Flash Point | 117.6°C | |
| Solubility | Moderate in polar solvents |
Spectroscopic Data:
Chemical Reactivity
Functionalization Pathways
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Oxidation: The hydroxymethyl group converts to a ketone or carboxylic acid using KMnO₄ or CrO₃ .
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Nucleophilic Substitution: Bromine undergoes displacement with amines/thiols in polar aprotic solvents .
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Esterification: Reaction with acyl chlorides to form esters .
Major Products:
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Oxidation: (S)-8-Bromo-2,3-dihydrobenzo[b] dioxine-2-carboxylic acid.
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Substitution: (S)-8-Amino-2,3-dihydrobenzo[b] dioxin-2-yl)methanol .
Biological Activity and Applications
Antiviral and Antifungal Properties
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Tobacco Mosaic Virus (TMV) Inhibition: 40% inactivation at 500 mg/L.
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Fungal Pathogens: 60% inhibition against Rhizoctonia cerealis at 50 mg/L.
Mechanism Hypothesis:
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Halogen Bonding: Bromine interacts with viral proteases or fungal cell membranes .
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Hydrophobic Interactions: The benzodioxane core enhances membrane permeability .
Comparative Analysis with Halogenated Analogs
Key Insight: Bromine’s balance of electronegativity and size optimizes target binding compared to Cl/F/I analogs .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Explored for PARP1 inhibition in anticancer therapies .
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Central Nervous System (CNS) Agents: Alpha2C adrenergic receptor antagonism .
Material Science
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